SKI2496 - 1308378-95-1

SKI2496

Catalog Number: EVT-283429
CAS Number: 1308378-95-1
Molecular Formula: C35H36F7N5O5
Molecular Weight: 739.6918
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SKI2496 is a potent and orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist (hGnRHR IC50 = 0.46 nM; max. LH inh. inh. (%, h)= 84%, 12h; LH inh. (24h) = 76%.). SKI2496 exhibited more selective antagonistic activity toward the human GnRH receptors over the GnRHRs in monkeys and rats, and SKI2496 also showed inhibitory effects on GnRH-mediated signaling pathways. Pharmacokinetic and pharmacodynamic evaluations of SKI2496 revealed improved bioavailability and superior gonadotropic suppression activity compared with Elagolix, the most clinically advanced compound. SKI2496 may represent a promising candidate for an orally available hormonal therapy.
Overview

SKI2496 is a small molecule compound that has garnered attention in the field of biomedical research, particularly for its potential therapeutic applications. It is classified as a selective inhibitor of the protein lysine-specific demethylase 1A, which plays a significant role in epigenetic regulation by demethylating lysine residues on histone proteins. This compound has been studied for its effects on various biological processes, including cancer cell proliferation and differentiation.

Source

SKI2496 was synthesized as part of research efforts aimed at developing specific inhibitors for lysine-specific demethylase 1A. The compound's development is rooted in the need to target epigenetic regulators that are implicated in various diseases, including cancer and neurodegenerative disorders. The initial synthesis and characterization of SKI2496 were reported in scientific literature focusing on small molecule inhibitors of epigenetic enzymes.

Classification

SKI2496 falls under the category of small molecule inhibitors and is classified specifically as an epigenetic modulator. Its mechanism of action involves the inhibition of histone demethylation, which can influence gene expression patterns and cellular behavior.

Synthesis Analysis

Methods

The synthesis of SKI2496 involves several key steps, typically starting from commercially available starting materials. The synthetic route includes:

  1. Formation of Key Intermediates: The synthesis often begins with the formation of key intermediates through standard organic reactions such as nucleophilic substitutions or cyclizations.
  2. Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to enhance the compound's selectivity and potency.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological testing.

Technical Details

The specific reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of SKI2496 at each stage of synthesis.

Molecular Structure Analysis

Structure

SKI2496 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The precise three-dimensional conformation can be elucidated using X-ray crystallography or computational modeling techniques.

Data

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 258.32 g/mol
  • Structural Features: The compound contains an amine group, which is crucial for its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions

SKI2496 participates in various chemical reactions primarily related to its interaction with lysine-specific demethylase 1A. The inhibition mechanism involves the binding of SKI2496 to the active site of the enzyme, preventing substrate access.

Technical Details

The kinetics of SKI2496's inhibition can be studied using enzyme assays where varying concentrations of the inhibitor are tested against a fixed concentration of substrate. This allows for the determination of IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) and provides insights into its potency.

Mechanism of Action

Process

The mechanism by which SKI2496 exerts its effects involves competitive inhibition at the active site of lysine-specific demethylase 1A. By binding to this site, SKI2496 prevents the enzyme from demethylating histone proteins, leading to altered gene expression patterns.

Data

Research has shown that treatment with SKI2496 results in increased levels of specific methylated histones, indicating effective inhibition of demethylation activity. This change in histone methylation status can influence downstream gene expression involved in cell cycle regulation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: SKI2496 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for potential reactivity with other biomolecules, which can be explored for conjugation or labeling purposes.
Applications

SKI2496 has significant scientific uses, particularly in research focused on:

  • Cancer Therapy: Investigating its role as an anti-cancer agent through modulation of epigenetic pathways.
  • Neurodegenerative Diseases: Exploring potential applications in diseases where lysine-specific demethylase 1A is implicated.
  • Epigenetics Research: Serving as a tool compound for studying histone modifications and their effects on gene regulation.
Introduction

Background and Contextualization of SKI2496 Research

SKI2496 is a potent, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist with significant implications for treating sex hormone-dependent disorders such as endometriosis, uterine fibroids, and hormone-responsive cancers. It selectively inhibits human GnRHR with an IC₅₀ of 0.25 nM, demonstrating species-specific efficacy that is highest in primates and humans [1]. The compound disrupts GnRH signaling by blocking calcium flux (IC₅₀: 0.76 nM) and ERK1/2 phosphorylation (IC₅₀: 2.6 nM), thereby suppressing luteinizing hormone (LH) secretion and downstream sex hormone production [1]. Its pharmacological profile positions it as a strategic candidate for reducing systemic hormonal side effects compared to traditional agonists.

Literature Review: Current State of SKI2496 Studies

Key Findings from Preclinical Research:

  • Binding Affinity & Specificity: Competitive binding assays in CHO-K1 cells expressing human GnRHR show SKI2496 displaces [¹²⁵I]D-Trp⁶-LHRH with an IC₅₀ of 0.44 nM. Activity declines in non-primate models (e.g., rat GnRHR IC₅₀: 279.2 nM), highlighting translational challenges [1].
  • Functional Inhibition: In HEK293 cells, SKI2496 suppresses NFAT activation (IC₅₀: 13.2 nM for monkey GnRHR) and ERK phosphorylation, confirming interference with downstream signaling cascades [1].
  • Structural Basis: The compound’s structure (C₃₅H₃₆F₇N₅O₅; CAS: 1308378-95-1) features fluorinated aromatic groups and a carboxylate chain, enhancing receptor-binding stability and oral bioavailability [1].

Gaps in Existing Literature:No clinical trial data or in vivo metabolic studies are available, and molecular dynamics of SKI2496-GnRHR interactions remain uncharacterized.

Table 1: Summary of SKI2496 Pharmacological Profiles

ParameterHuman GnRHRMonkey GnRHRRat GnRHR
Binding IC₅₀ (nM)0.253.7520
Functional IC₅₀ (nM)6.3213.2279.2
Ca²⁺ Flux Inhibition (nM)0.76Not reportedNot reported

Research Problem Identification and Knowledge Gaps

Critical Unresolved Questions:

  • Species-Specificity Mechanism: The 1,000-fold lower efficacy in rats versus humans suggests structural divergences in GnRHR ligand-binding pockets that are undefined [1].
  • Long-Term Resistance Potential: No studies address whether chronic SKI2496 exposure induces receptor mutations or compensatory hormonal pathways.
  • Downstream Pathway Selectivity: While ERK1/2 inhibition is documented, impacts on JNK/p38 kinases or non-canonical GnRH signaling are unknown.

Methodological Limitations:Existing data rely heavily on transfected cell models, neglecting tissue-specific effects in reproductive organs.

Theoretical Framework for SKI2496 Mechanisms

Allosteric Inhibition Model

SKI2496 likely acts as a negative allosteric modulator, binding to a transmembrane site distinct from GnRH. This stabilizes GnRHR in an inactive conformation, preventing Gαq/11 protein coupling [1] [10]. Thermodynamic principles (e.g., Gibbs free energy changes) may govern this induced-fit binding, explaining species-specific affinity differences.

Signaling Network Disruption

The compound’s effects can be modeled through Systems Biology Theory, where GnRHR inhibition disproportionately disrupts nodes in hormone-regulated networks (e.g., LH release → testosterone synthesis). Predictive equations include:

\Delta \text{Signaling Output} = k \cdot [\text{SKI2496}] / (IC_{50} + [\text{SKI2496}])  

where k represents pathway sensitivity coefficients.

Conceptual-Experimental Alignment

A deductive framework links mechanistic hypotheses to validation experiments:

  • Hypothesis: Fluorophenyl groups confer hydrophobic interactions with human GnRHR Helix 6.
  • Test: Mutagenesis of residues F²⁸⁷/F³¹⁴ in human GnRHR, followed by binding assays.

Research Objectives and Scope Delineation

Primary Aims:

  • Mechanistic Validation: Determine crystal structure of SKI2496-bound human GnRHR.
  • Species Selectivity Analysis: Map binding affinity determinants using chimeric human-rat GnRHR constructs.
  • Transcriptomic Impact: Assess off-target gene regulation via RNA-seq in pituitary cell lines.

Boundaries:Excludes in vivo toxicology, combination therapies, or formulation development.

Table 2: Research Objectives and Methodological Alignment

ObjectiveMethodEndpoint
Structural Binding CharacterizationCryo-EM/Crystallography3D receptor-ligand complex model
Species Selectivity ResolutionChimera receptor transfectionΔIC₅₀ vs. wild-type receptors
Signaling Network PerturbationPhosphoproteomicsKinase activation profiles

Hypothesis Formulation and Predictive Models

Core Hypotheses:

  • SKI2496’s difluorophenyl moiety forms π-π stacking with human GnRHR F³¹⁴, absent in rat F³⁰⁸.
  • Chronic exposure upregulates pituitary GnRH expression as a compensatory mechanism.

Quantitative Predictions:

  • A linear free-energy relationship (LFER) model forecasts binding affinity changes:
\log(1/IC_{50}) = a \cdot \sigma + b \cdot \pi + c  

where σ = electronic substituent parameter, π = hydrophobicity constant.

  • In silico docking (AutoDock Vina) predicts binding energy ≤ −9.2 kcal/mol for human GnRHR.

Validation Strategy:

  • Hypothesis 1: Saturation mutagenesis at F³¹⁴ + radioligand displacement assays.
  • Hypothesis 2: qPCR of GnRH mRNA in SKI2496-treated primary pituitary cells.

Properties

CAS Number

1308378-95-1

Product Name

SKI2496

IUPAC Name

(R)-4-((2-(3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-5-(4-((5-(trifluoromethyl)furan-2-yl)methyl)piperazin-1-yl)-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino)butanoic acid

Molecular Formula

C35H36F7N5O5

Molecular Weight

739.6918

InChI

InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1

InChI Key

JLKXURLUTOXXPN-NDEPHWFRSA-N

SMILES

O=C1C(N2CCN(CC3=CC=C(C(F)(F)F)O3)CC2)=C(C)N(CC4=C(C(F)(F)F)C=CC=C4F)C(N1C[C@H](NCCCC(O)=O)C5=CC=CC=C5)=O

Solubility

Soluble in DMSO

Synonyms

SKI2496; SKI-2496; SKI 2496.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.